Carbonyl sulfide
Description
Global Significance of Carbonyl Sulfide (B99878) in Atmospheric Chemistry
Carbonyl sulfide (COS) is recognized as the most abundant sulfur-containing gas in Earth's atmosphere. Its global average concentrations typically range between 350 and 550 parts per trillion (ppt), with a commonly cited average of approximately 500 ppt (B1677978) mdpi.comcopernicus.orgcaryinstitute.orgcopernicus.orgcos-ocs.eumpg.deresearchgate.netresearchgate.netcopernicus.org. A key characteristic of COS is its relatively long atmospheric lifetime, estimated to be between 2 to 4 years, which allows it to be transported from the troposphere into the stratosphere mdpi.comcos-ocs.euresearchgate.netresearchgate.netukri.orgresearchgate.net. In the stratosphere, COS undergoes photolysis and oxidation, ultimately forming sulfur dioxide (SO2) and subsequently sulfate (B86663) aerosols ukri.orgnih.govwikipedia.org. These stratospheric sulfate aerosols are crucial for Earth's climate as they reflect incoming solar radiation, leading to a cooling effect caryinstitute.orgcos-ocs.euukri.orgwikipedia.orgnasa.govresearchgate.net. During periods without volcanic activity, COS serves as the primary source of these stratospheric sulfate aerosols wikipedia.org. Beyond its climatic impact, COS has become an indispensable tracer for quantifying Gross Primary Productivity (GPP) in terrestrial ecosystems copernicus.orgcaryinstitute.orgcos-ocs.euresearchgate.netukri.orgeuropa.eunih.govcarnegiescience.eduosti.govnoaa.govtitech.ac.jpescholarship.orgpnas.orgresearchgate.netcapes.gov.br. This utility arises because plants absorb COS through their stomata, similar to carbon dioxide (CO2), but unlike CO2, COS is not released back into the atmosphere through respiration. This distinction makes COS a more direct indicator of photosynthetic activity caryinstitute.orgukri.orgeuropa.eunoaa.govtitech.ac.jpescholarship.orgpnas.org.
Role of this compound in Global Biogeochemical Cycles
Sulfur Cycle: this compound (COS) is a pivotal component within the atmospheric sulfur cycle, acting as a key intermediate researchgate.netnih.govresearchgate.netresearchgate.net. Its transformation into sulfate aerosols in the stratosphere represents a significant pathway for sulfur to reach this atmospheric layer, thereby influencing atmospheric chemistry and global climate ukri.orgnih.govwikipedia.orgnasa.govresearchgate.net. The presence of COS in the atmosphere is a consequence of both natural and anthropogenic sources, as well as indirect formation through the atmospheric oxidation of other sulfur gases, such as dimethyl sulfide (DMS) and carbon disulfide (CS2) copernicus.orgcopernicus.orgnih.govcopernicus.orgjst.go.jpresearchgate.netcopernicus.org.
Carbon Cycle: The uptake of COS by terrestrial vegetation is closely correlated with Gross Primary Productivity (GPP), which represents the largest and most uncertain flux within the global carbon cycle copernicus.orgcos-ocs.euresearchgate.netukri.orgeuropa.eunih.govcarnegiescience.eduosti.govtitech.ac.jpescholarship.orgpnas.orgresearchgate.netcapes.gov.br. Plants absorb COS via their stomata, mirroring the pathway for CO2 uptake. Within plant cells, COS is degraded by enzymes such as carbonic anhydrase (CA), which also plays a role in CO2 metabolism europa.euescholarship.orgpnas.orgcopernicus.org. This shared uptake mechanism enables COS to serve as a proxy for monitoring CO2 assimilation by plants, thereby aiding in the understanding of terrestrial carbon sequestration and its response to climate change caryinstitute.orgcos-ocs.eueuropa.euosti.govnoaa.govtitech.ac.jpescholarship.orgpnas.orgresearchgate.netcapes.gov.br. The continuous exchange of COS between the atmosphere, plants, and soil underscores its integral role in terrestrial ecosystem cycling mdpi.comresearchgate.net.
Historical Context and Evolution of this compound Research
This compound (COS) was first identified in the 17th century, with its properties subsequently detailed by Carl von Than in 1867 mdpi.comwikipedia.org. By the 1960s, scientists began to recognize COS as a minor trace gas present in the troposphere mdpi.com. Early research in the 1970s, notably by Turco et al. copernicus.org, highlighted the potential climate implications of increasing anthropogenic COS emissions, estimating the global source at approximately 5 Tg a⁻¹ mdpi.com. A significant advancement occurred in the early 2000s when Blake et al. europa.eu demonstrated that plant uptake of COS could serve as an indicator of CO2 absorption during photosynthesis. This discovery established COS as a valuable tracer for Gross Primary Productivity (GPP), facilitating more accurate assessments of plant photosynthetic activity caryinstitute.orgcos-ocs.eueuropa.eunoaa.govtitech.ac.jp. More recent research efforts have concentrated on refining estimates of COS sources and sinks, investigating the mechanisms governing COS transport between the atmosphere, vegetation, and soil, and developing enhanced observation techniques and predictive models mdpi.comcopernicus.orgcos-ocs.euresearchgate.netcopernicus.org. Studies analyzing COS concentrations preserved in ice cores have also provided historical context, linking past COS levels to variations in GPP over time copernicus.orgwikipedia.orgnoaa.govnasa.gov. Historical data indicates a notable increase in tropospheric COS concentrations since the 17th century, although temporal trends have shown fluctuations influenced by industrial emissions mdpi.com.
Key Data on this compound (COS)
| Parameter | Value | Key Role/Significance |
| Atmospheric Concentration | ~350-550 ppt (average ~500 ppt) | Most abundant sulfur gas in the atmosphere; basis for its widespread influence. |
| Atmospheric Lifetime | 2-4 years | Allows transport to the stratosphere, contributing to aerosol formation. |
| Primary Stratospheric Sink | Formation of sulfate aerosols | Influences Earth's radiation balance and climate through reflection of solar radiation. |
| Primary Terrestrial Sink | Vegetation uptake (linked to GPP) | Acts as a proxy for Gross Primary Productivity (GPP), crucial for understanding the carbon cycle. |
| Major Natural Sources | Oceans, DMS oxidation, CS2 oxidation | Contribute to the natural atmospheric budget of COS. |
| Major Anthropogenic Sources | Industrial production, CS2 oxidation | Significant contributors to atmospheric COS levels, influencing its budget and potential climate impacts. |
| Role in Carbon Cycle | Tracer for Gross Primary Productivity (GPP) | Provides insights into plant carbon uptake and terrestrial ecosystem responses to climate change. |
List of Chemical Compounds Mentioned:
this compound (COS)
Carbon dioxide (CO2)
Hydrogen sulfide (H2S)
Sulfur dioxide (SO2)
Dimethyl sulfide (DMS)
Carbon disulfide (CS2)
Sulfate aerosol
Structure
2D Structure
3D Structure
Properties
InChI |
InChI=1S/COS/c2-1-3 | |
|---|---|---|
| Source | PubChem | |
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InChI Key |
JJWKPURADFRFRB-UHFFFAOYSA-N | |
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Canonical SMILES |
C(=O)=S | |
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Molecular Formula |
COS | |
| Record name | CARBONYL SULFIDE | |
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| Record name | Carbonyl sulfide | |
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| URL | https://en.wikipedia.org/wiki/Carbonyl_sulfide | |
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DSSTOX Substance ID |
DTXSID6023949 | |
| Record name | Carbonyl sulfide | |
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Molecular Weight |
60.08 g/mol | |
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Physical Description |
Carbonyl sulfide is a colorless, poisonous, flammable gas with a distinct sulfide odor. The gas is toxic and narcotic in low concentrations and presents a moderate fire hazard. Under prolonged exposure to fire or intense heat the container may rupture violently or rocket. It is used in the synthesis of organic thio compounds., Gas or Vapor, Colorless gas with a rotten egg odor; [CHEMINFO MSDS], Colorless, poisonous and glammable gas with a distinct sulfide odor. | |
| Record name | CARBONYL SULFIDE | |
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| Record name | Carbon oxide sulfide (COS) | |
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Boiling Point |
-50 °C | |
| Record name | Carbonyl sulfide | |
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Solubility |
In water, 1,220 mg/L at 25 °C, Solubility at 1 atm (mL/mL): water 0.80 (12.5 °C), Soluble in water, Soluble in ethanol, For more Solubility (Complete) data for Carbonyl sulfide (6 total), please visit the HSDB record page. | |
| Record name | Carbonyl sulfide | |
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Density |
2.456 g/L, Liquid density (174 K): 1.274 g/cu cm. Vapor density (25 °C, 1 atm): 2.849 g/L | |
| Record name | Carbonyl sulfide | |
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Vapor Density |
2.1 (Air = 1) (gas) | |
| Record name | Carbonyl sulfide | |
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Vapor Pressure |
9410.0 [mmHg] | |
| Record name | Carbonyl sulfide | |
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Color/Form |
Colorless gas | |
CAS No. |
463-58-1 | |
| Record name | CARBONYL SULFIDE | |
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Melting Point |
-138.8 °C, -58.4 °F | |
| Record name | Carbonyl sulfide | |
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Biogeochemical Cycling of Carbonyl Sulfide
Global Budget and Atmospheric Variability of Carbonyl Sulfide (B99878)
The global biogeochemical cycle of carbonyl sulfide (OCS), the most abundant sulfur-containing gas in the atmosphere, is governed by a variety of sources and sinks that influence its atmospheric concentration and distribution. nih.gov
The global budget of this compound is a subject of ongoing research, with various studies presenting estimates for its sources and sinks. These estimates, however, are associated with significant uncertainties, primarily due to the complexities in quantifying fluxes from different environmental compartments.
Recent studies have attempted to constrain the global OCS budget through both "bottom-up" inventories and "top-down" atmospheric inversion modeling. Bottom-up estimates rely on measurements of fluxes from specific sources and sinks, which are then extrapolated to a global scale. Top-down approaches use atmospheric observations of OCS concentrations to infer the magnitude and distribution of its sources and sinks.
A significant challenge in balancing the global OCS budget has been the discrepancy between the estimated large terrestrial vegetation sink and the known sources. cos-ocs.eu This has led to the postulation of a "missing source" of OCS. While initially attributed primarily to the oceans, more recent research suggests that anthropogenic emissions, particularly from Asia, may be a significant contributor to this missing source. titech.ac.jp
Several studies have presented comprehensive budget estimates, which are summarized in the table below. These budgets highlight the dominant role of oceanic emissions and uptake by terrestrial vegetation in the global OCS cycle. The uncertainties associated with these fluxes remain a key area of research.
Global Budget Estimates for this compound (Gg S yr⁻¹)
| Source/Sink | Kettle et al. (2002) | Berry et al. (2013) | Ma et al. (2021) | Remaud et al. (2022) |
|---|---|---|---|---|
| Sources | ||||
| Oceans (Direct) | 160 - 640 | 39 | - | - |
| Oceans (Indirect from CS₂) | 81 | 81 | - | - |
| Oceans (Indirect from DMS) | 156 | 156 | - | - |
| Anthropogenic (Direct) | 64 | 64 | - | - |
| Anthropogenic (Indirect from CS₂) | 116 | 116 | - | - |
| Biomass Burning | 20 - 60 | 136 | - | - |
| Sinks | ||||
| Terrestrial Vegetation | -240 | -738 | - | - |
| Soils | - | -355 | - | - |
| Atmospheric Loss (OH/Photolysis) | -101 | -101 | ~-140 | ~-100 |
Note: This table presents a selection of budget estimates and is not exhaustive. The values represent the best estimates or ranges provided in the respective studies. Dashes indicate that the specific flux was not explicitly quantified in that study in a comparable manner.
Long-term measurements of atmospheric this compound have revealed fluctuations in its concentration over various timescales. Ice core records indicate that atmospheric OCS levels have changed since the pre-industrial era. Since the 17th century, the concentration of this compound in the troposphere has seen an increase of approximately 28.7%, from 373 parts per trillion (ppt) in the period of 1616–1694 to a present-day average of around 480 ± 60 ppt (B1677978).
More recent atmospheric monitoring has shown periods of both decline and stabilization. For instance, a decreasing trend in tropospheric OCS was observed from 1995 to 2003, followed by a period of gradual increase and stabilization between 2003 and 2015. Subsequently, a renewed downward trend was noted from 2015 to 2020. These fluctuations are thought to be linked to changes in anthropogenic industrial emissions of sulfides like carbon disulfide (CS₂) and OCS since the beginning of the 21st century.
Inter-annual variability in OCS fluxes is a significant factor influencing its atmospheric concentration. Studies of boreal forests, for example, have shown considerable year-to-year differences in the uptake of OCS. The maximum monthly and weekly median OCS uptake in these ecosystems has been observed to vary by 26% and 20%, respectively, between years. copernicus.org The timing of the maximum weekly uptake can also shift by as much as six weeks from one year to the next. copernicus.orgexlibrisgroup.com During the growing season (April–August) in a boreal forest, the average net flux of OCS has shown a 37% interannual variability. copernicus.org This variability is influenced by climatic factors such as temperature and water vapor pressure deficit. copernicus.org
The atmospheric concentration of this compound exhibits distinct seasonal cycles, which are particularly pronounced in the Northern Hemisphere. ucmerced.edu These cycles are primarily driven by the uptake of OCS by terrestrial vegetation during the growing season, leading to a minimum in atmospheric concentrations in the late summer. harvard.educolostate.edu Conversely, concentrations are at their maximum during the winter months when vegetative uptake is minimal. copernicus.org The seasonal variations of OCS show a strong correlation with those of carbon dioxide (CO₂). copernicus.org
The amplitude of the seasonal cycle is most significant at continental sites in the mid-latitudes and high latitudes of the Northern Hemisphere. ucmerced.edu In contrast, the seasonality in the Southern Hemisphere is less pronounced and appears to be influenced by different processes, with oceanic emissions playing a more dominant role. ucmerced.edu
A noticeable hemispheric gradient exists in the atmospheric concentration of OCS. The annual mean mixing ratio in the Northern Hemisphere is slightly lower than in the Southern Hemisphere. ucmerced.edu For the period between 2000 and 2005, the mean mixing ratio in the Northern Hemisphere was estimated at 476 ± 4 ppt, while in the Southern Hemisphere it was 491 ± 2 ppt. ucmerced.edu The Northern Hemisphere to Southern Hemisphere (NH/SH) ratio of OCS concentrations varies seasonally, ranging from approximately 0.91 to 1.04, with an annual mean of 0.97. ucmerced.edu
Vertical gradients in OCS concentrations are also observed, especially over continents during the growing season. ucmerced.educolostate.edu Aircraft measurements have revealed substantially lower OCS mixing ratios in the boundary layer over continental areas compared to the free troposphere, which is a direct consequence of uptake by vegetation. ucmerced.edu
Sources of Atmospheric this compound
The atmospheric concentration of this compound is maintained by a balance of various natural and anthropogenic sources. These sources can be broadly categorized into biotic and abiotic emissions from both terrestrial and oceanic environments.
The oceans are a major natural source of this compound to the atmosphere. nih.gov Oceanic emissions are a combination of direct releases of OCS and the atmospheric oxidation of other sulfur compounds emitted from the ocean, such as dimethyl sulfide (DMS) and carbon disulfide (CS₂). copernicus.org The production of OCS within seawater occurs through both photochemical and light-independent pathways.
Photochemical production is a significant process for OCS formation in the surface ocean. This process is driven by the interaction of sunlight, particularly in the ultraviolet spectrum, with chromophoric dissolved organic matter (CDOM) in seawater. The photoproduction rates of OCS are wavelength-dependent, with maximum production observed at 313 nm in tropical waters and 336 nm in Antarctic waters. nasa.gov
The rates of photochemical OCS production exhibit considerable spatial variability. Coastal waters generally show the highest rates, suggesting a strong influence of terrestrial inputs of organic matter. nasa.gov Tropical surface and column production rates have been estimated at 68 pM/day and 360 nmol/m²/day, respectively, while in the Antarctic, these rates were found to be 101 pM/day and 620 nmol/m²/day. nasa.gov
In addition to photochemical reactions, light-independent production of OCS also occurs in the ocean. This "dark" production is thought to involve the abiotic degradation of organic sulfur compounds. While the exact mechanisms are not fully elucidated, it is understood to be a slower process compared to photochemical production. The hydrolysis of OCS is a key sink within the ocean, and its rate can influence the net sea-to-air flux. researchgate.net
Natural Biotic and Abiotic Emissions
Volcanic and Geothermal Emissions
Volcanic and geothermal activities are recognized as primary natural sources of atmospheric this compound. nies.go.jp Emissions from volcanoes can contribute an estimated 0.006 to 0.09 million metric tons of COS per year. researchgate.net One global budget estimates the volcanic contribution to be around 0.05 million metric tons annually. nasa.gov The ratio of this compound to carbon dioxide in volcanic gases has been observed to correlate positively with the emission temperature, ranging from 10⁻⁷.¹ at 90°C to 10⁻².⁷ at 1130°C. researchgate.net While volcanoes are a significant source of sulfur dioxide, their contribution to the global atmospheric COS budget is considered to be less than 1%. researchgate.net
Terrestrial Ecosystem Biotic Emissions (e.g., from Microorganisms, Marshes)
Biotic processes within terrestrial ecosystems, particularly in wetlands and marshes, contribute to this compound emissions. copernicus.org Anoxic conditions in these environments facilitate the production of COS. wur.nl Salt marshes, in particular, have been identified as having high emission rates. osti.gov Global estimates from various models and inventories attribute between 0.02 and 0.03 million metric tons of COS per year to anoxic soils and wetlands. nasa.gov
Soil Emissions (Oxic and Anoxic Contributions)
Soils can act as both a source and a sink for this compound, with the net flux depending on various environmental factors, including oxygen availability. mdpi.com
Anoxic Soils: Under oxygen-limited conditions, such as those found in wetlands, soils are generally a net source of COS. wur.nl One recent global model predicts that anoxic soils contribute approximately +96 Gg S yr⁻¹ (gigagrams of sulfur per year). copernicus.org Another estimate from a global budget places emissions from anoxic soils at around 0.02 million metric tons per year. nasa.gov
Oxic Soils: In well-aerated (oxic) soils, both production and consumption of COS occur. nih.gov Abiotic degradation of soil organic matter can produce COS. wur.nl However, oxic soils are generally considered a net sink for this compound due to microbial uptake. copernicus.org A recent model estimated a net uptake of -126 Gg S yr⁻¹ for oxic soils. copernicus.org This results in a much smaller global net soil sink of only -30 Gg S yr⁻¹ when combined with anoxic sources, a figure considerably smaller than previous estimates. copernicus.org This suggests that the uncertainty in the global COS budget is more likely dominated by larger fluxes from vegetation, oceans, and industrial activities. copernicus.org
| Soil Condition | Flux Type | Estimated Flux (Gg S/year) | Source |
|---|---|---|---|
| Anoxic | Source | +96 | copernicus.org |
| Oxic | Net Sink | -126 | copernicus.org |
| Global Net Soil Flux | Net Sink | -30 | copernicus.org |
Anthropogenic Sources
Human activities have become a significant contributor to the atmospheric this compound budget, primarily through industrial processes, biomass burning, and the atmospheric oxidation of other anthropogenically emitted sulfur compounds.
Industrial Processes and Emissions
A variety of industrial activities lead to the direct emission of this compound. These include aluminum smelting, coal combustion, and processes in the pigment and paper industries. copernicus.org Other significant sources are oil refineries, landfills, and tire manufacturing. ca.gov In 2012, 56 facilities in California reported combined emissions of 15,528 pounds of this compound, with the highest levels coming from oil refineries. ca.gov Global estimates of direct anthropogenic production vary, with one budget from NASA listing it at 0.12 million metric tons per year. nasa.gov Another study suggests a direct anthropogenic flux of 64 Gg S/year, which was updated to 155 Gg S/year in a later model. cos-ocs.eu
Biomass Burning
The combustion of biomass is a notable source of atmospheric this compound. copernicus.org Emission factors, which quantify the amount of a specific compound released per mass of biomass burned, are used to estimate the total emissions from this source. nifc.gov Global estimates for emissions from biomass burning have been quantified in various atmospheric budgets, with figures ranging from 0.07 million metric tons per year to 136 Gg S/year. nasa.govcos-ocs.eu
Secondary Production from Precursors (e.g., Carbon Disulfide Oxidation)
A significant portion of atmospheric this compound is not emitted directly but is formed through the oxidation of precursor gases, particularly carbon disulfide (CS₂). copernicus.org Both natural and anthropogenic sources of CS₂ contribute to this secondary production pathway. nasa.gov The atmospheric oxidation of CS₂ to COS can be catalyzed by atmospheric particles. nih.govacs.org The yield of COS from CS₂ oxidation is a critical factor in determining the magnitude of this source. nih.gov
| Source Category | Specific Source | Berry et al. (2013) / Prior Study cos-ocs.eu | Updated Prior Study cos-ocs.eu | NASA Budget (Mt/yr) nasa.gov |
|---|---|---|---|---|
| Natural | Volcanic & Geothermal | - | - | 50 |
| Anoxic Soils & Wetlands | - | - | 50 | |
| Terrestrial Biotic (Marshes) | - | - | - | |
| Secondary (Natural CS₂ Oxidation) | - | - | 210 | |
| Anthropogenic | Industrial (Direct) | 64 | 155 | 120 |
| Biomass Burning | 136 | 152 | 70 | |
| Secondary (Anthropogenic CS₂ Oxidation) | 116 | 188 | 210 |
Note: Values from different sources may use different methodologies and time periods, leading to variations in estimates. 1 Mt/yr = 1000 Gg/year.
Sinks of Atmospheric this compound
This compound (COS) is removed from the atmosphere through various processes, with the terrestrial biosphere and atmospheric chemical reactions being the primary sinks. These sinks play a crucial role in regulating the atmospheric concentration of COS and, consequently, its impact on the stratospheric sulfate (B86663) layer.
Terrestrial Biospheric Uptake
The terrestrial biosphere is the largest sink for atmospheric COS, with plants and soils responsible for a significant portion of its removal. mdpi.com The global terrestrial COS sink has been estimated to be between 1.194 and 1.721 Tg a⁻¹, with plants and soils accounting for 41% to 69% of this total. mdpi.com
Role of Carbonic Anhydrase Activity in Plant Uptake
Carbonic anhydrase (CA) is the key enzyme responsible for the consumption of COS within plant leaves. mdpi.comucmerced.edu This enzyme, which is also involved in CO₂ metabolism, catalyzes the hydrolysis of COS to hydrogen sulfide (H₂S) and CO₂. mdpi.comnih.gov The reaction is highly efficient and essentially irreversible. ucmerced.edu
The high affinity of CA for COS is a primary reason for the efficient uptake of this gas by plants. ucmerced.edu Research has shown that the rate of COS uptake is strongly correlated with CA activity. mdpi.com In fact, studies on plants with deficient CA activity have demonstrated a complete abolishment of the typical stomatal response to COS, highlighting the enzyme's critical role. nih.gov
CA is found in nearly all organisms and its light-independent nature means that COS uptake can occur even in the absence of light, as long as the stomata are open. copernicus.orgucmerced.edu This enzymatic pathway explains why vegetation is such a significant and consistent sink for atmospheric COS. mdpi.com The activity of CA ensures that the concentration of COS inside the leaf remains low, maintaining a steep concentration gradient that drives the diffusion of COS from the atmosphere into the plant. copernicus.orgcopernicus.org
Soil Uptake (Microbial and Enzymatic Processes)
Soils act as another important sink for atmospheric COS, with estimates suggesting they account for a significant fraction of the global COS budget. mdpi.compnas.org The uptake of COS by soil is primarily driven by the activity of soil microorganisms, including bacteria and fungi, which contain enzymes capable of degrading COS. pnas.orgasm.org
Carbonic anhydrase has been identified as a key enzyme in the soil uptake of COS, similar to its role in plants. mdpi.comwur.nl Fungi, in particular, have been shown to be important degraders of COS in soil environments. asm.org Some fungi can even use COS as a sole source of sulfur, assimilating it into essential sulfur-containing metabolites through the action of an enzyme called COSase. asm.orgasm.org
The rate of soil COS uptake is influenced by several environmental factors, including soil temperature and moisture. mdpi.com Generally, there is an optimal temperature for this enzymatic process, with uptake rates declining at very high or low temperatures. pnas.org Field measurements have shown that most forest soils act as consistent sinks for COS. mdpi.com For example, COS flux in temperate and subtropical forest soils has been measured in the range of -8 ± 1.45 pmol m⁻² s⁻¹. mdpi.com However, under certain conditions, such as specific temperature ranges or in anoxic (low oxygen) environments, some soils can also be a source of COS emissions. mdpi.compnas.org
| Ecosystem Type | Reported COS Uptake Rate (pmol m⁻² s⁻¹) | Reference |
|---|---|---|
| Subtropical Forests (China) | -1.22 to -11.82 | cern.ac.cn |
| Temperate and Subtropical Forests | -8 ± 1.45 | mdpi.com |
| Various Upland Soils | General sink behavior | pnas.org |
Atmospheric Chemical Sinks
While the terrestrial biosphere is the dominant sink for COS, chemical reactions in the atmosphere, particularly in the stratosphere, also contribute to its removal.
Stratospheric Photolysis and Oxidation
This compound has a relatively long atmospheric lifetime, allowing a portion of it to be transported into the stratosphere. copernicus.org In the stratosphere, COS is broken down by photolysis (destruction by ultraviolet radiation) and oxidation by reactions with hydroxyl radicals (OH) and oxygen atoms (O). copernicus.orgresearchgate.net
These reactions are significant because they lead to the formation of sulfur dioxide (SO₂) and subsequently sulfuric acid (H₂SO₄). researchgate.netcopernicus.org Sulfuric acid then condenses to form sulfate aerosols, which contribute to the stratospheric aerosol layer, also known as the Junge layer. researchgate.netnoaa.govnoaa.gov This aerosol layer plays a role in the Earth's radiative balance by reflecting incoming solar radiation. researchgate.netnoaa.govnoaa.gov During periods of low volcanic activity, the oxidation of COS is the primary source of sulfur for this background stratospheric aerosol layer. researchgate.netnoaa.govnoaa.gov The chemical feedback from these aerosols results in a net cooling effect that can partially offset the direct warming potential of COS. researchgate.netcopernicus.org
Tropospheric Chemical Reactions (e.g., with Hydroxyl Radical)
The primary chemical removal process for this compound (COS) in the troposphere is its reaction with the hydroxyl radical (OH). mdpi.comnoaa.gov This reaction is a significant sink for atmospheric COS, although it is a slow process, allowing COS to have a relatively long atmospheric lifetime of 1.5 to 3 years. nasa.govcopernicus.org The hydroxyl radical is known as the "detergent of the atmosphere" because it is the most important oxidant, responsible for the removal of many trace gases. utoronto.caharvard.edu
The reaction between this compound and the hydroxyl radical can proceed through different pathways. Experimental studies have identified the sulfhydryl radical (SH) as the primary product. mdpi.com Theoretical studies, however, suggest multiple potential pathways, including:
A bimolecular sulfur atom abstraction channel that forms carbon monoxide (CO) and a SOH radical. mdpi.com
A pressure-dependent channel that forms an energized OC(OH)S adduct. This adduct can be stabilized or decompose back to the reactants. Under atmospheric conditions, it is suggested that this adduct reacts rapidly with molecular oxygen (O₂) to form carbon dioxide (CO₂) and a SOOH radical, which can then dissociate and recycle the OH radical. mdpi.com
A 2024 study determined the reaction rate constant under pseudo-first-order conditions by monitoring OH decays in a high excess of OCS. The study found the SH radical to be the primary product with a yield of approximately 100% at temperatures of 500 K and 750 K. mdpi.com The rate constant was found to be independent of pressure at around 500 K. mdpi.com
| Parameter | Value | Temperature Range (K) | Source |
|---|---|---|---|
| Rate Constant (k₁) | (2.35 ± 0.25) × 10⁻¹² exp(−(2144 ± 56)/T) cm³ molecule⁻¹ s⁻¹ | 365–960 | mdpi.com |
Oceanic Sinks (Abiotic Hydrolysis)
The ocean acts as a significant sink for atmospheric this compound, primarily through hydrolysis in the mixed layer, which is the main chemical sink in this environment. copernicus.orgresearchgate.net This process involves the reaction of COS with water, leading to its decomposition. The abiotic hydrolysis of this compound yields carbon dioxide (CO₂) and hydrogen sulfide (H₂S). copernicus.orgnih.gov
The kinetics of COS hydrolysis have been a subject of study, with research indicating it is a first-order reaction with respect to this compound. nih.gov The reaction is influenced by several factors, including temperature and the presence of other chemical species. Water is an essential reactant; however, excessive amounts may impede the reaction process. nih.gov There are conflicting findings regarding the effect of temperature. Some studies suggest that the rate of hydrolysis increases with temperature, while theoretical models indicate that higher temperatures may be unfavorable for the hydrolysis of COS. nih.govnih.gov The process can be catalyzed by bases, with the reaction rate being influenced by the quantity and strength of basic sites on catalyst surfaces in industrial applications. mdpi.com In the oceanic context, the pH of the seawater would be an important factor.
Detailed research into the mechanism of hydrolysis suggests that the nucleophilic addition of a water molecule occurs across the carbon-sulfur double bond (C=S) rather than the carbon-oxygen double bond (C=O). nih.gov The process can be significantly mediated by the presence of multiple water molecules that can alleviate the ring strain in the proton transfer process. nih.gov
| Factor | Observed Effect | Source |
|---|---|---|
| COS Concentration | The reaction is first-order with respect to COS concentration. | nih.gov |
| Water | Essential as a hydrolytic agent, but excessive water can impede the reaction. | nih.gov |
| Temperature | Conflicting findings: some studies report the rate increases with temperature, while others suggest higher temperatures are unfavorable. | nih.govnih.gov |
| pH / Basicity | Catalyst activity increases in alkaline conditions. | nih.govmdpi.com |
Atmospheric Chemistry and Climate Impact of Carbonyl Sulfide
Stratospheric Role of Carbonyl Sulfide (B99878)
The stratosphere, the region of Earth's atmosphere extending from approximately 10 to 50 kilometers above the surface, is significantly influenced by carbonyl sulfide. Its long atmospheric lifetime and chemical properties make it a key precursor for stratospheric aerosols, which in turn affect radiation balance and ozone chemistry.
Precursor to Stratospheric Sulfate (B86663) Aerosol Layer Formation
Globally, this compound (COS) is the most abundant sulfur gas in the atmosphere copernicus.orgresearchgate.netdntb.gov.uacaryinstitute.orgfz-juelich.deresearchgate.net. Under volcanically quiescent conditions, COS serves as the primary source of sulfur for the formation of the stratospheric sulfate aerosol (SSA) layer researchgate.netawi.deucar.edunoaa.govtandfonline.comresearchgate.netcapes.gov.bruni-bremen.demdpi.com. This process begins with the upward transport of COS from the troposphere into the stratosphere. Once in the stratosphere, COS is photodissociated by ultraviolet (UV) radiation, breaking down into sulfur dioxide (SO2) and eventually forming sulfuric acid (H2SO4) copernicus.orgresearchgate.netucar.edumdpi.comcos-ocs.eucopernicus.orgtandfonline.comspiedigitallibrary.org. This sulfuric acid then condenses to form the persistent stratospheric sulfate aerosol layer, typically found between 15 and 50 km altitude cos-ocs.eu. While explosive volcanic eruptions inject significant amounts of SO2 directly into the stratosphere, COS is responsible for maintaining the background stratospheric sulfur cycle and aerosol loading during periods of volcanic inactivity copernicus.orgresearchgate.netresearchgate.netawi.deucar.edutandfonline.comuni-bremen.decos-ocs.eucopernicus.org. Recent research suggests that anthropogenic emissions of COS may contribute more substantially to the background stratospheric sulfate aerosol concentration than previously understood tandfonline.com.
Impact on Atmospheric Radiation Balance and Radiative Forcing
The stratospheric sulfate aerosol layer, largely formed from COS, plays a crucial role in Earth's radiation budget. These aerosols are highly reflective, scattering incoming solar radiation back into space. This process leads to a cooling effect on the Earth's surface and the lower atmosphere noaa.govtandfonline.comuni-bremen.demdpi.compnas.orgipcc.chmit.edufiveable.me.
This compound itself also exerts a radiative influence. Studies indicate that COS has a significant global warming potential, with 1 kilogram of COS being approximately 724 times more potent than 1 kilogram of CO2 in terms of radiative forcing efficiency copernicus.orgresearchgate.netresearchgate.netcopernicus.org. The direct radiative forcing attributed to anthropogenic COS is estimated to be around 0.003 W m⁻² copernicus.orgresearchgate.netresearchgate.netcopernicus.org. However, this warming effect is counteracted by the cooling influence of the stratospheric aerosols produced from COS photolysis. These aerosols contribute a negative direct solar radiative forcing estimated at approximately -0.007 W m⁻² for the anthropogenic fraction, which is more than double the warming effect of the COS gas itself copernicus.orgresearchgate.netresearchgate.netcopernicus.org. Consequently, the net radiative impact of COS, considering both its gaseous warming potential and the aerosol-induced cooling, tends to cancel out. However, if tropospheric forcing near the tropopause is considered, the cooling effect dominates copernicus.orgresearchgate.netresearchgate.netcopernicus.org. A substantial increase in atmospheric COS concentrations, such as a ten-fold rise, could mimic the climatic impact of a moderate volcanic eruption, potentially causing a global surface temperature decrease of about 0.1 K nasa.gov.
Influence on Stratospheric Ozone Layer Chemistry
The presence of stratospheric sulfate aerosols, formed from COS and volcanic SO2, significantly influences stratospheric ozone chemistry. These aerosols provide surfaces upon which heterogeneous chemical reactions can occur, thereby enhancing the catalytic destruction of ozone ucar.eduuni-bremen.denoaa.govepa.gov. Specifically, chlorine and bromine compounds, which are potent ozone-depleting substances (ODSs), become activated on these aerosol surfaces. This activation process makes them far more efficient at breaking down ozone molecules ucar.eduuni-bremen.denoaa.govepa.gov. Therefore, COS, as a precursor to these aerosols, is intrinsically linked to the chemical processes that drive stratospheric ozone depletion, particularly in the polar regions tandfonline.com. Changes in the stratospheric aerosol load, whether from volcanic activity or sustained COS emissions, directly affect the catalytic cycles responsible for ozone loss uni-bremen.de. The stratospheric lifetime of COS is estimated to be approximately 63 ± 15 years globally, with its degradation in the lower stratosphere contributing an estimated 49 ± 14 Gg S y⁻¹ to sulfur production tandfonline.com.
Tropospheric Interactions and Diagnostic Applications
Beyond its stratospheric influence, COS interacts with other atmospheric sulfur compounds in the troposphere and is increasingly recognized for its potential as a tool to monitor terrestrial ecosystem health.
Interconnection with Other Sulfur Compounds (e.g., CS2, DMS, H2S)
This compound (COS) is the most abundant sulfur-containing gas in the Earth's atmosphere, with typical mole fractions ranging from 350 to 550 ppt (B1677978) (parts per trillion) mdpi.com, or approximately 0.5 ppb caryinstitute.org. It exists alongside other significant sulfur compounds such as sulfur dioxide (SO2), hydrogen sulfide (H2S), dimethyl sulfide (DMS), and carbon disulfide (CS2) copernicus.orgpnas.org. The oceans are a primary source of atmospheric COS, contributing both directly and indirectly through the oxidation of DMS and CS2, which are released from marine environments pnas.org. Biomass burning is another notable source of COS copernicus.org. Anthropogenic activities, including industrial processes and the combustion of fossil fuels, also contribute significantly to COS and its precursor CS2 emissions copernicus.orgcaryinstitute.orgcopernicus.orgpnas.orgnii.ac.jp. Recent research has revised estimates for COS yields from the atmospheric oxidation of DMS, suggesting higher production rates (9-12%) compared to older studies (0.7%) fz-juelich.deresearchgate.net. COS is characterized by its relative inertness in the troposphere, which allows for its efficient transport to the stratosphere copernicus.orgd-nb.info. The hydroxyl radical (OH) plays a role in the tropospheric degradation of COS, influencing its atmospheric lifetime and subsequent transport awi.denoaa.gov. Conversely, soils and vegetation act as important sinks for COS, removing it from the atmosphere caryinstitute.orgpnas.orgd-nb.info.
This compound as a Proxy for Terrestrial Gross Primary Production (GPP)
A unique characteristic of COS is its uptake by terrestrial plants through their stomata, the same pores used for the uptake of carbon dioxide (CO2) during photosynthesis caryinstitute.orgmdpi.compnas.orgcopernicus.orgd-nb.info. Once inside plant cells, COS is rapidly destroyed by photosynthetic enzymes, similar to CO2 caryinstitute.orgmdpi.compnas.orgcopernicus.orgd-nb.info. This physiological similarity has led to the proposal of COS as a valuable proxy for estimating terrestrial Gross Primary Production (GPP)—the rate at which plants convert atmospheric CO2 into organic matter through photosynthesis caryinstitute.orgfz-juelich.denoaa.govresearchgate.netmdpi.compnas.orgcopernicus.org. Studies have revealed strong correlations between the distribution and variations of atmospheric COS concentrations and CO2 uptake by vegetation noaa.gov. Some scientists have suggested that observed declines in atmospheric COS concentrations may indicate an increase in global plant photosynthesis caryinstitute.org. However, the utility of COS as a GPP proxy is currently limited by significant uncertainties in quantifying its sources and sinks, particularly marine emissions noaa.govpnas.org. It is recognized that both terrestrial ecosystems and the oceans can act as substantial sinks for COS, potentially removing more than is released, especially under conditions of elevated atmospheric COS levels copernicus.org.
Data Summary
| Parameter | Value(s) | Source(s) |
| Atmospheric Concentration (approx.) | 350-550 ppt (0.35-0.55 ppb) | caryinstitute.orgmdpi.comtandfonline.com |
| Tropospheric Lifetime | ~1 year (relatively inert) | nasa.gov |
| Stratospheric Lifetime | ~63 ± 15 years | tandfonline.com |
| GWP (20-year) | 97 (by mass) | copernicus.orgresearchgate.netresearchgate.netcopernicus.org |
| GWP (100-year) | 27 (by mass) | copernicus.orgresearchgate.netresearchgate.netcopernicus.org |
| Direct Radiative Forcing (Anthropogenic) | ~0.003 W m⁻² | copernicus.orgresearchgate.netresearchgate.netcopernicus.org |
| Aerosol-induced Radiative Forcing (Negative) | ~-0.007 W m⁻² | copernicus.orgresearchgate.netresearchgate.netcopernicus.org |
| DMS to COS Yield (recent studies) | 9-12% | fz-juelich.de |
| DMS to COS Yield (older studies) | 0.7% | fz-juelich.deresearchgate.net |
| Stratospheric Sulfur Production (Sink) | ~49 ± 14 Gg S y⁻¹ (from COS degradation) | tandfonline.com |
List of Compounds Mentioned
this compound (COS)
Sulfur dioxide (SO2)
Dimethyl sulfide (DMS)
Hydrogen sulfide (H2S)
Carbon disulfide (CS2)
Sulfuric acid (H2SO4)
Ozone (O3)
Chlorofluorocarbons (CFCs)
Hydrochlorofluorocarbons (HCFCs)
Halons
Methyl bromide
Carbon tetrachloride
Methyl chloroform (B151607)
Nitrous oxide (N2O)
Methane (CH4)
Hydroxyl radical (OH)
Hydroperoxymethyl thioformate (HPMTF)
Advanced Analytical Methodologies in Carbonyl Sulfide Research
Spectroscopic Techniques for Atmospheric and Environmental Monitoring
Spectroscopic methods, particularly those utilizing infrared absorption, are central to the remote and in-situ measurement of COS in the atmosphere. These techniques leverage the unique absorption features of COS molecules in specific infrared spectral regions.
Fourier Transform Infrared (FTIR) spectroscopy is a cornerstone technique for atmospheric COS monitoring, enabling both ground-based and remote sensing applications. FTIR instruments measure the absorption of infrared radiation by atmospheric gases, allowing for the retrieval of COS concentrations. COS exhibits strong absorption bands in the infrared spectrum, notably the ν₃ band around 2062 cm⁻¹ centa.ac.uk. Instruments like the Jet Propulsion Laboratory (JPL) MkIV FTIR spectrometer have been instrumental in collecting extensive datasets of atmospheric COS abundances through both balloon flights and ground-based observations since 1985 researchgate.netcopernicus.orgresearchgate.net.
FTIR spectroscopy, when applied in a remote sensing capacity, can provide column-averaged concentrations or vertical profiles. Ground-based FTIR measurements, often part of networks like the Network for the Detection of Atmospheric Composition Change (NDACC), provide valuable long-term data and insights into seasonal variations copernicus.org. For instance, ground-based FTIR measurements have revealed a springtime peak in tropospheric COS, followed by a decrease in early summer, mirroring the behavior of CO₂ researchgate.netcopernicus.orgresearchgate.net. These observations have also indicated trends in tropospheric COS, with a decrease observed from 1990 to 2002, followed by an increase from 2003 to 2012 researchgate.netcopernicus.orgresearchgate.net. FTIR can also be used for emission monitoring in industrial settings, analyzing specific spectral regions for compounds like COS and CO epa.gov.
Satellite-based remote sensing, particularly through limb-sounding techniques, provides a global perspective on atmospheric COS distribution. The Atmospheric Chemistry Experiment – Fourier Transform Spectrometer (ACE-FTS) onboard the SCISAT satellite is a prominent example whiterose.ac.ukcopernicus.orgcopernicus.org. ACE-FTS operates in a solar occultation mode, measuring infrared radiation across a broad spectral range (750-4400 cm⁻¹) with high spectral resolution (0.02 cm⁻¹) whiterose.ac.ukcopernicus.orgcopernicus.org. This method allows for the retrieval of vertical COS profiles from the upper troposphere into the stratosphere.
Comparisons between ACE-FTS data and atmospheric transport models, such as TOMCAT, have demonstrated good agreement, typically within 25 ppt (B1677978) (approximately 5% of the mean tropospheric concentration) between 5 and 30 km altitude, providing confidence in the representation of COS atmospheric processes whiterose.ac.ukresearchgate.netle.ac.ukcopernicus.orgcopernicus.org. Other limb-sounding instruments, like the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS), also contribute to COS observations, utilizing different spectral bands centa.ac.uk. These satellite datasets are crucial for understanding the global budget and long-range transport of COS.
Surface flask sampling and continuous in-situ measurements are vital for ground-level and regional COS monitoring. The National Oceanic and Atmospheric Administration (NOAA) Global Monitoring Laboratory (GML) operates a flask sampling program that collects air samples from a global network of stations jst.go.jpnoaa.govnoaa.gov. These samples are analyzed using gas chromatography–mass spectrometry (GC–MSD) jst.go.jpnoaa.gov. While effective for remote locations, flask sampling has limited time resolution jst.go.jp.
In recent years, in-situ measurement techniques using laser spectroscopy, such as Quantum Cascade Laser Spectroscopy (QCLS), have gained prominence for continuous COS monitoring jst.go.jpcolumbia.edu. These methods offer higher temporal resolution and improved precision, with some systems achieving precisions of around 12.1 ppt (1σ) over 15-minute intervals jst.go.jp. For example, continuous measurements at a tower site in the Netherlands have been used to infer regional COS sources and sinks copernicus.org. The NOAA GML also maintains records of atmospheric dry mole fractions of COS measured via GC-MSD in its flask program noaa.gov.
Airborne platforms, including aircraft and balloons, are essential for obtaining vertical profiles of COS and validating satellite data. AirCore samplers, a type of lightweight whole-air sampler, have emerged as an innovative system for retrieving calibrated vertical profiles of trace gases slideshare.netarm.govresearchgate.netresearchgate.net. These samplers, often deployed on meteorological balloons, collect air samples that are later analyzed with continuous, laboratory-grade trace gas analyzers researchgate.netresearchgate.net. AirCore measurements are valuable for evaluating remote sensing retrievals and maintaining compatibility between ground- and space-based monitoring networks researchgate.net.
Balloon flights, such as those conducted by the JPL MkIV instrument researchgate.net or the SPIRALE instrument tandfonline.com, have provided crucial vertical profiles of COS, extending from the troposphere into the stratosphere. These flights allow for detailed studies of COS distribution with altitude and latitude tandfonline.com. Aircraft campaigns also collect flask samples or utilize in-situ instruments to measure COS, contributing to the understanding of boundary layer and free troposphere dynamics tandfonline.comarm.gov. For instance, data from aircraft flights are used to validate AirCore measurements researchgate.net.
Isotopic Analysis and Fingerprinting
The isotopic composition of COS provides a powerful tool for tracing its sources, sinks, and atmospheric pathways, acting as an "isotopic fingerprint." This analysis relies on measuring the ratios of stable isotopes of key elements within the COS molecule.
Stable isotope ratio mass spectrometry (IRMS) is the primary technique for analyzing the isotopic composition of COS thermofisher.comthermofisher.commeasurlabs.com. By measuring the ratios of isotopes such as ¹³C/¹²C and ³⁴S/³²S, researchers can differentiate between various sources and processes affecting atmospheric COS thermofisher.comthermofisher.comwikipedia.orgmeasurlabs.com. For example, the uptake of COS by vegetation, which occurs via a pathway similar to CO₂, exhibits isotopic fractionation that can be measured copernicus.org.
The isotopic signature of COS can reveal information about its origin, whether from oceanic emissions, biogenic processes, or anthropogenic activities thermofisher.comthermofisher.com. Studies have investigated the isotopic discrimination of COS during plant uptake, analyzing ¹³C and ³⁴S in both C₃ and C₄ plants to better understand the mechanisms and constrain the COS budget copernicus.org. Research also involves the measurement of polyisotopologues, which are molecules containing multiple isotopes, to gain further insights into the atmospheric chemistry and sources of COS slideshare.net. The precise measurement of these isotopic ratios allows for a quantitative approach to tracing the movement and transformation of COS in the atmosphere and its interactions with terrestrial ecosystems.
Compound List:
Carbonyl sulfide (B99878) (COS)
Carbon dioxide (CO₂)
Nitrous oxide (N₂O)
Methane (CH₄)
Carbon monoxide (CO)
Hydrogen sulfide (H₂S)
Sulfur dioxide (SO₂)
Dimethyl sulfide (DMS)
Carbon disulfide (CS₂)
Sulfur hexafluoride (SF₆)
Halocarbons
Hydrocarbons
Chlorodifluoromethane (HCFC-22)
Ammonia (B1221849) (NH₃)
Thiosulfate (S₂O₃²⁻)
Thiosulfate sulfurtransferase
Mechanistic Studies of Carbonyl Sulfide Formation and Transformation
Abiotic Formation Mechanisms
Abiotic pathways contribute significantly to the atmospheric burden of COS, originating from both geological and photochemical processes.
Photochemical Production Pathways
Photochemical reactions in aquatic environments are a notable source of atmospheric COS. These processes are often driven by sunlight, particularly UV radiation, and involve dissolved organic matter (DOM) and various sulfur-containing precursors.
From Organic Matter: In natural waters, organic sulfur compounds such as cysteine (CYS) and dimethyl sulfide (B99878) (DMS) can undergo photochemical degradation to form COS mdpi.comcopernicus.orgnsf.govresearchgate.netresearchgate.netrsc.orgnih.gov. This process is influenced by the presence and type of dissolved organic matter (DOM), which can absorb light and generate reactive intermediates like excited triplet states of DOM (³CDOM*) and hydroxyl radicals (•OH) nsf.govresearchgate.netresearchgate.netrsc.orgnih.gov. While some studies indicate that DOM concentration can inversely affect COS formation, the specific mechanisms are still under investigation nsf.govrsc.orgnih.gov. Photochemical degradation of sulfur compounds in general is a proposed mechanism in aquatic systems mdpi.com.
H2S/CH4/CO2 Photochemistry: While CH4 and CO2 are not direct photochemical precursors for COS in most described pathways, hydrogen sulfide (H2S) is relevant. H2S can be a source of SH radicals, which, in turn, can react with carbon monoxide (CO) to form COS arxiv.org. CO2 and H2S are also products of COS hydrolysis, linking them in metabolic cycles nih.govwikipedia.orgwikipedia.orgaerodyne.comca.govwur.nlresearchgate.net.
Chemical Reactions Involving Polysulfides and Carbon Monoxide
A significant abiotic route for COS formation involves the reaction between carbon monoxide (CO) and inorganic polysulfides in aquatic systems, often occurring in the dark nih.govresearchgate.netcopernicus.orgacs.orgacs.orgcopernicus.org. This reaction is characterized by a first-order dependence on both CO concentration and the total molar concentration of polysulfide species researchgate.netacs.orgacs.org.
Reaction Kinetics and Conditions: The rate of COS formation is influenced by temperature, pH, and redox potential. Lower temperatures, intermediate redox potentials, and moderately basic pH conditions tend to increase the steady-state concentration of COS researchgate.netacs.org. The pH dependence is linked to the pH-driven disproportionation of polysulfide precursors acs.org. For instance, studies have shown that the reaction between CO and polysulfides at 30 °C is first-order relative to CO concentration with a rate constant (kₚ) of approximately (1.35 ± 0.03) × 10⁻³ mol⁻¹ L⁻¹ s⁻¹ acs.org.
Laboratory Synthesis: COS can also be synthesized in the laboratory by reacting carbon monoxide with sulfur at elevated temperatures (250°-450° C) in the presence of alkaline earth metal compounds wikipedia.orggoogle.com.
Thermo- and Photo-Degradation in Environmental Matrices
COS is subject to degradation processes in various environmental compartments, influencing its atmospheric lifetime and distribution.
Thermal Degradation: While not a primary degradation pathway for COS itself, high soil temperatures can promote abiotic COS production in oxic soils copernicus.org. The direct reaction of CO with sulfur, a synthesis route, reverses at temperatures above 1200 K wikipedia.org.
Photochemical Degradation: In the atmosphere, COS is eventually transported to the stratosphere where it undergoes photodissociation and oxidation, leading to the formation of sulfur dioxide (SO₂) and sulfate (B86663) particles nih.gov. This process contributes to stratospheric aerosol formation, influencing climate nih.govcopernicus.org. In aquatic environments, photochemical degradation of sulfur compounds is a known pathway for COS formation mdpi.com.
Atmospheric Lifetime: COS exhibits a relatively long atmospheric lifetime, estimated to be between 1 to 4 years in the troposphere nih.govmdpi.comcopernicus.orgescholarship.org. This persistence allows it to be transported globally and into the stratosphere, where its lifetime is significantly longer, approximately 64 ± 21 years copernicus.org.
Biotic and Enzymatic Transformation Processes
Biological processes, particularly those mediated by soil microorganisms and enzymes, are critical for the consumption and, in some cases, production of COS.
Microbial Mediated Transformations in Soils and Aquatic Systems
Soil microorganisms are key players in the exchange of COS between the soil and the atmosphere, acting as both sinks and sources.
Soils: In terrestrial ecosystems, soils generally act as a sink for COS, primarily through microbial uptake mdpi.comwur.nlcopernicus.orgmdpi.compnas.org. This consumption is mediated by enzymes, most notably carbonic anhydrase (CA), present in soil microorganisms such as bacteria and fungi mdpi.comwur.nlresearchgate.netcopernicus.orgmdpi.com. The rate of COS uptake is influenced by soil moisture, temperature, and microbial community composition wur.nlcopernicus.orgmdpi.compnas.org. While upland soils typically consume COS, anoxic wetland soils are often identified as sources, suggesting that microbial processes in anaerobic environments can lead to COS production pnas.org. Abiotic COS production has also been observed in oxic soils at high temperatures, potentially linked to biotic precursors copernicus.org.
Aquatic Systems: In marine and freshwater environments, COS can be produced photochemically from organic sulfur precursors mdpi.comcopernicus.orgresearchgate.net. However, COS is also efficiently hydrolyzed in seawater, with warmer temperatures leading to faster degradation rates copernicus.org.
Enzymatic Conversions
Enzymes play a central role in both the formation and degradation of COS, with carbonic anhydrase being particularly significant for its consumption.
Carbonic Anhydrase (CA): Carbonic anhydrase is a ubiquitous enzyme found in plants, animals, microorganisms, and algae nih.govwikipedia.orgwikipedia.orgaerodyne.comca.govwur.nlresearchgate.netmdpi.comcopernicus.orgucmerced.edu. It efficiently catalyzes the hydrolysis of COS into hydrogen sulfide (H₂S) and carbon dioxide (CO₂) nih.govwikipedia.orgwikipedia.orgaerodyne.comca.govwur.nlresearchgate.netucmerced.edu. While its catalytic efficiency for COS is lower than for CO₂, it remains substantial nih.gov. In plants, CA, along with RuBisCO, facilitates COS uptake, which is closely linked to CO₂ assimilation aerodyne.comwur.nlresearchgate.netmdpi.comcopernicus.org. The catalytic efficiency (kcat/KM) of bovine CA-II for COS conversion is reported as 2.2 × 10⁴ M⁻¹s⁻¹ nih.gov.
Thiocyanate (B1210189) Hydrolase (SCNase): This enzyme is responsible for the formation of COS through the hydrolysis of thiocyanate (SCN⁻) into COS and ammonia (B1221849) (NH₃) nih.govwikipedia.org. It was first identified in the sulfur-oxidizing bacterium Thiobacillus thioparus nih.govwikipedia.org.
Other Enzymes: Several other enzymes have been implicated in COS metabolism, including CS₂ hydrolase, nitrogenase, CO dehydrogenase, and RuBisCO nih.govwikipedia.orgresearchgate.net. These enzymes contribute to the breakdown or transformation of COS in various biological systems, though often with varying efficiencies and ubiquity compared to CA nih.govwikipedia.org.
Modeling and Predictive Frameworks for Carbonyl Sulfide
Global Chemical Transport Models
Global Chemical Transport Models (CTMs) are crucial for understanding the atmospheric journey of carbonyl sulfide (B99878). These models simulate the movement and chemical transformations of trace gases in the atmosphere, providing a comprehensive picture of their distribution and lifecycle.
Leading CTMs like TOMCAT (Toulouse Off-line Model of Chemistry And Transport) and the land surface model ORCHIDEE (Organising Carbon and Hydrology In Dynamic Ecosystems), which can be coupled with CTMs, have been instrumental in advancing our understanding of the OCS cycle. copernicus.orgcopernicus.org These models incorporate various sources and sinks of OCS, including oceanic emissions, biomass burning, industrial sources, and uptake by vegetation and soils. copernicus.orgcopernicus.orgresearchgate.net
For instance, simulations using the TOMCAT 3-D chemical transport model aim to better constrain terms in the OCS budget by integrating vegetative uptake estimates from models like the Joint UK Land Environment Simulator (JULES). copernicus.orgcopernicus.org Similarly, the ORCHIDEE model has been used to evaluate the gross primary production (GPP) of different vegetation types by modeling OCS vegetation uptake as a linear function of GPP and leaf relative uptake (LRU). copernicus.org However, studies have shown that without adjustments, these models can show significant discrepancies. For example, initial global OCS budgets created with vegetation models like ORCHIDEE have shown sinks exceeding sources by several hundred Gg S yr⁻¹, necessitating an inversion of surface fluxes to achieve a balanced budget. copernicus.org Research has also highlighted biases in GPP representations within these models, such as an overestimation of terrestrial GPP at high northern latitudes in ORCHIDEE. copernicus.org
| Flux | Kettle et al., 2002 | Berry et al., 2013 (This Study) |
|---|---|---|
| Sources | ||
| Direct COS Flux from Oceans | 39 | 39 |
| Indirect COS Flux as DMS from Oceans | 81 | 81 |
| Indirect COS Flux as CS₂ from Oceans | 156 | 156 |
| Direct Anthropogenic Flux | 64 | 64 |
| Indirect Anthropogenic Flux from CS₂ | 116 | 116 |
| Indirect Anthropogenic Flux from DMS | 0.5 | 0.5 |
| Biomass Burning | 11 | 136 |
| Additional (photochemical) Ocean Flux | - | 600 |
| Sinks | ||
| Destruction by OH Radical | -94 | -101 |
| Uptake by Canopy | -238 | -738 |
| Uptake by Soil | -130 | -355 |
| Net Total | -5 | -2.5 |
CTMs are adept at simulating the global distribution and seasonal variations of atmospheric OCS. colostate.eduucmerced.edu These simulations generally reproduce the observed large vertical gradients in OCS between the boundary layer and the free troposphere. colostate.eduelsevierpure.comexlibrisgroup.com The models capture the strong influence of terrestrial vegetation on OCS concentrations in the Northern Hemisphere and the significant role of the oceans in the Southern Hemisphere. ucmerced.eduresearchgate.net
Seasonal variations are a prominent feature of the atmospheric OCS cycle, with maximal and minimal concentrations typically observed in winter and late summer, respectively. copernicus.org The seasonality in the Northern and Southern Hemispheres shows little coherence, suggesting that different processes drive the OCS cycle in each hemisphere. ucmerced.edu For instance, the largest seasonal variations are observed at Northern Hemisphere sites with the lowest annual mean mixing ratios. ucmerced.edu
Regarding long-term trends, while some analyses of OCS observations have shown no significant trend, suggesting a balanced budget, more recent studies indicate positive trends in certain regions. antarcticanz.govt.nz For example, ground-based measurements in the Southern Hemisphere from 2001 to 2014 revealed statistically significant positive trends in total column OCS, implying that the OCS budget is not balanced. antarcticanz.govt.nz These findings highlight the importance of continuous monitoring and model refinement to accurately capture long-term changes in the OCS cycle.
Biogeochemical Models
Biogeochemical models focus on the processes that govern the exchange of elements between the Earth's spheres. For carbonyl sulfide, these models are essential for quantifying fluxes from terrestrial and oceanic systems.
Terrestrial Land Surface Models (LSMs) like the Joint UK Land Environment Simulator (JULES) and the Simple Biosphere Model (SiB4) are critical for estimating the uptake of OCS by vegetation and soils. copernicus.orgcopernicus.orgcopernicus.orgcopernicus.org These models simulate key plant processes, such as photosynthesis and stomatal conductance, which are closely linked to OCS uptake. copernicus.org
The SiB4 model, for example, is a mechanistic, prognostic LSM that integrates land cover, phenology, and carbon allocation to simulate OCS fluxes. copernicus.orgnasa.gov It has been shown to be capable of simulating the diurnal and seasonal variations in OCS fluxes in various ecosystems. copernicus.org However, it has also been found to underestimate daytime vegetation OCS flux on average. copernicus.org Model modifications in SiB4 have led to a decrease in the modeled global OCS terrestrial biosphere sink from 922 Gg S yr⁻¹ to 753 Gg S yr⁻¹. copernicus.org
JULES, the land surface model for the UK Earth System Model, has also been used to estimate vegetative uptake of OCS by scaling gross primary productivity (GPP) output. copernicus.orgcopernicus.org This approach, known as the leaf relative uptake (LRU) approach, is a common method for calculating OCS vegetative uptake in global models. copernicus.orgcopernicus.org
| Model Version | Global Terrestrial Biosphere Sink (Gg S yr⁻¹) |
|---|---|
| Original SiB4 | 922 |
| Updated SiB4 | 753 |
Oceanic biogeochemical cycle models are employed to assess the marine source of OCS. copernicus.org These models, such as the Nucleus for European Modelling of the Ocean-Pelagic Interaction Scheme for Carbon and Ecosystem Studies (NEMO-PISCES), use parameterizations of major production and removal processes of organic compounds to estimate direct marine emissions of OCS. copernicus.org
Simulations with these models show a wide range for global direct marine emissions of OCS, from 573 to 3997 Gg S yr⁻¹, with the variation largely dependent on the quantification of the absorption rate. copernicus.org These models are crucial for understanding the "missing source" of OCS, which is believed to originate from the low-latitude oceans. copernicus.org
A significant area of research involves the use of coupled models that simulate the global cycles of both this compound and carbon dioxide (CO₂). colostate.eduelsevierpure.comexlibrisgroup.com The rationale behind this approach is that OCS can serve as a valuable proxy for CO₂ uptake by plants (Gross Primary Production), as both gases share a similar diffusion pathway into leaves via stomata. copernicus.orgcolostate.eduelsevierpure.comexlibrisgroup.com
By implementing mechanistic and empirical descriptions of OCS uptake by leaves and soils into global carbon cycle models like SiB3, researchers can obtain new estimates of the OCS land flux. colostate.eduelsevierpure.comexlibrisgroup.com These revised boundary conditions can then be introduced into atmospheric transport models to simulate the variations in the concentrations of both OCS and CO₂. colostate.eduelsevierpure.comexlibrisgroup.com Such coupled simulations have demonstrated that comparing the drawdown of CO₂ with that of OCS can provide additional constraints on the differential responses of photosynthesis and respiration to environmental changes. colostate.eduelsevierpure.comexlibrisgroup.com This is crucial for improving predictions of the terrestrial biosphere's response to future environmental conditions. colostate.eduelsevierpure.comexlibrisgroup.com
Inverse Modeling and Data Assimilation Techniques
Inverse modeling and data assimilation have become indispensable tools for refining our understanding of the global this compound (COS) budget. These sophisticated techniques integrate atmospheric observations with chemical transport models to work backward and infer the magnitude and distribution of COS sources and sinks. By minimizing the discrepancy between simulated and observed atmospheric concentrations, researchers can place valuable constraints on the various components of the COS cycle, identify previously unknown emission sources, and leverage the relationship between COS and carbon dioxide (CO₂) to enhance estimates of terrestrial photosynthesis.
Constraining Global and Regional Budget Components
Inverse modeling frameworks have been instrumental in reconciling the global budget of this compound, which has historically been imbalanced. These models adjust initial (a priori) estimates of fluxes from various sources and sinks until the model output closely matches real-world atmospheric measurements.
One prominent application of this technique is the use of the TM5-4DVAR (Tracer Model, version 5 - 4-Dimensional Variational) data assimilation system. copernicus.org A notable study employing this model found that an additional 432 Gg (as sulfur equivalents) of COS per year was necessary to align the model with observations from the NOAA global monitoring network between 2000 and 2012. copernicus.org This "missing" source was found to have minimal year-to-year variability but significant seasonal fluctuations. copernicus.org
The results from such inverse modeling studies highlight discrepancies in our prior understanding of the COS budget. For instance, models have indicated a need for increased COS uptake, or reduced emissions, in the high latitudes of the Northern Hemisphere. copernicus.org Furthermore, the assimilation of satellite data, such as that from the Michelson Interferometer for Passive Atmospheric Sounding (MIPAS), has been shown to significantly improve the ability of inverse models to differentiate between oceanic and terrestrial fluxes. uu.nl
Inverse modeling has also led to a re-evaluation of the biospheric sink. One study found that after inversion, the prior estimate of biospheric flux was reduced from 1053 Gg S/year to 851 Gg S/year. copernicus.org This posterior estimate is closer to other independent estimates, showcasing the power of data assimilation to refine our knowledge of key budget components. copernicus.org
Table 1: Global this compound Budget Estimates from Inverse Modeling Studies (Gg S/year)
| Budget Component | Prior Estimate (Example) | Posterior Estimate (TM5-4DVAR) | Notes |
|---|---|---|---|
| Total Anthropogenic Emissions | ~343 | - | Includes direct COS and indirect from CS₂. copernicus.org |
| Biospheric Uptake | -1053 | -851 | Posterior estimate is a significant revision. copernicus.org |
| Oceanic Emissions | Variable | - | Identified as a key area of uncertainty. |
| Stratospheric Loss | ~-40 | - | Represents loss due to photolysis. copernicus.org |
| Missing Source | 0 | +432 | Required to balance the global budget. copernicus.org |
Attribution of Unidentified Emission Sources
A significant contribution of inverse modeling is its ability to point towards the geographical location of unidentified or underestimated emission sources. By analyzing the spatial patterns of the discrepancies between modeled and observed COS concentrations, researchers can identify regions that are likely contributing more COS to the atmosphere than current inventories suggest.
Multiple inverse modeling studies have consistently indicated the presence of significant missing COS sources in the tropical regions. copernicus.orguu.nl The TM5-4DVAR model, for instance, concluded that the missing sources required to balance the global budget are likely situated in the tropics. copernicus.org This finding is crucial as it directs future research and measurement campaigns to these specific areas to better characterize these unknown emissions.
While the exact nature of these unidentified tropical sources is still a subject of ongoing research, inverse modeling helps to narrow down the possibilities. The models can, to some extent, differentiate between oceanic and terrestrial sources. However, a lack of extensive observational data in the tropical continental boundary layer can sometimes make it difficult to definitively distinguish between an underestimated terrestrial source and an overestimated biospheric sink in the same region. copernicus.org The assimilation of various types of observational data, including surface measurements, aircraft profiles, and satellite retrievals, is crucial for improving the accuracy of this attribution. uu.nl
Table 2: Regional Attribution of Missing this compound Sources from Inverse Modeling
| Region | Model Findings | Potential Implications |
|---|---|---|
| Tropical Regions | Consistently identified as a major location of missing sources. copernicus.orguu.nl | Suggests underestimated oceanic or terrestrial emissions in this area. |
| Northern Hemisphere High Latitudes | Requires either extra COS uptake or reduced emissions. copernicus.orgwur.nl | Indicates potential inaccuracies in the modeling of biospheric or anthropogenic fluxes in this region. |
Improving Terrestrial Gross Primary Production Estimates through Data Assimilation
The close relationship between the uptake of this compound by plants and their photosynthetic activity (Gross Primary Production, GPP) provides a unique opportunity to use COS as a tracer for GPP. Data assimilation techniques are pivotal in leveraging this relationship to improve our estimates of terrestrial carbon uptake.
By assimilating observed COS fluxes into terrestrial ecosystem models, researchers can constrain the parameters that govern plant photosynthesis and stomatal conductance. This, in turn, leads to more accurate simulations of GPP. Several studies have demonstrated the significant improvements that can be achieved through this approach.
For example, one study that assimilated ecosystem COS fluxes from seven different sites into the Biosphere-atmosphere Exchange Process Simulator (BEPS) model reported a substantial improvement in the simulation of GPP. copernicus.org The ensemble mean of the root mean square error (RMSE) for the simulated GPP was reduced by a range of 20.16% to 64.12% across the various ecosystems studied. copernicus.org
Another study, which developed the Nanjing University Carbon Assimilation System (NUCAS), found that assimilating COS fluxes led to notable improvements in the model's performance for both GPP and evapotranspiration. researchgate.net On average, the RMSE for GPP was reduced by 23.54%. researchgate.net These findings underscore the efficacy of using COS data assimilation to reduce uncertainties in GPP simulations and enhance our understanding of the terrestrial carbon cycle. copernicus.orgresearchgate.net
Table 3: Improvement in Gross Primary Production (GPP) Estimates from this compound Data Assimilation
| Ecosystem Model/System | Metric of Improvement | Reported Improvement | Reference |
|---|---|---|---|
| Biosphere-atmosphere Exchange Process Simulator (BEPS) | Reduction in Root Mean Square Error (RMSE) | 20.16% to 64.12% | copernicus.org |
| Nanjing University Carbon Assimilation System (NUCAS) | Average Reduction in Root Mean Square Error (RMSE) | 23.54% | researchgate.net |
Advanced and Interdisciplinary Research Themes in Carbonyl Sulfide Chemistry
Paleoatmospheric Carbonyl Sulfide (B99878) Research
Paleoatmospheric research on carbonyl sulfide focuses on understanding its past concentrations and the role it played in historical climate and ecosystem dynamics. Ice cores and firn air, which contain ancient atmospheric samples, are the primary archives for this research.
Reconstruction of Past Atmospheric Variability from Ice Core and Firn Air Measurements
The analysis of air trapped in polar ice cores and the overlying firn (partially compacted snow) has been instrumental in reconstructing the atmospheric history of this compound. These natural archives provide a direct measurement of past atmospheric composition, allowing scientists to track changes in COS concentrations over millennia.
Measurements from various Antarctic and Greenland ice cores have revealed significant variability in atmospheric COS levels. For instance, studies of firn air collected from multiple sites in Greenland and Antarctica have been used to reconstruct atmospheric histories for the 20th century and extending back to the 19th century in Antarctica. Current time information in Efeler, TR.mit.edu These reconstructions show that atmospheric COS levels began to rise from their preindustrial levels in the 19th century and continued to increase for much of the 20th century. Current time information in Efeler, TR.mit.edu
Data from ice cores drilled at sites such as the West Antarctic Ice Sheet (WAIS) Divide, Taylor Dome, and Siple Dome in Antarctica have extended this record even further back in time. eos.org Research on the WAIS Divide ice core has provided a record of atmospheric COS spanning the last 54,000 years. researchgate.net These measurements were the first to cover the Last Glacial Maximum (LGM), the subsequent glacial/interglacial transition, and the early Holocene. researchgate.net
One of the challenges in obtaining accurate measurements from ice cores is the potential for COS to degrade over time through hydrolysis within the ice. eos.org Scientists have developed correction methods to account for this temperature-dependent loss, allowing for more accurate reconstructions of past atmospheric concentrations. eos.org
The following tables present a compilation of reconstructed this compound concentrations from various ice core and firn air studies, highlighting the variability across different geological periods and locations.
Reconstructed this compound Concentrations from Antarctic Ice Cores
| Ice Core Site | Time Period | Mean COS Concentration (ppt) | Key Findings |
|---|---|---|---|
| WAIS Divide | Last Glacial Maximum (LGM) | 250–300 | Higher than early Holocene levels. |
| WAIS Divide | Early Holocene | 160–210 | Decline from LGM levels, likely due to increased terrestrial plant uptake. researchgate.net |
| Taylor Dome | Holocene (last 8,000 years) | ~250-300 | Shows a decrease from around 300 ppt (B1677978) 7,000 years ago to about 250 ppt 5,000 years ago. eos.org |
| Siple Dome | 1650 - 1850 A.D. | 300-400 | Substantially lower than modern-day levels. researchgate.net |
| South Pole (SPC14) | Last Glacial Period | Significantly lower than Holocene | A 2 to 4-fold rise in COS during the deglaciation. copernicus.orgcopernicus.org |
Reconstructed this compound Concentrations from Firn Air
| Location | Time Period | Peak COS Concentration (ppt) | Key Findings |
|---|---|---|---|
| Greenland | ~1975 CE | Higher than present-day | Peak attributed to changes in anthropogenic sources. Current time information in Efeler, TR.mit.edu |
| Antarctica | ~1987 CE | Higher than present-day | Peak attributed to changes in anthropogenic sources. Current time information in Efeler, TR.mit.edu |
| South Pole | Modern (upper firn layers) | 480-490 | Represents recent atmospheric annual mean mixing ratios. researchgate.net |
Implications for Paleoclimate and Biogeochemical Cycling
The reconstruction of paleoatmospheric this compound concentrations has profound implications for our understanding of past climate and the functioning of global biogeochemical cycles. As the most abundant sulfur gas in the atmosphere, COS is intricately linked to both the carbon and sulfur cycles.
One of the most significant implications stems from the relationship between COS and terrestrial photosynthesis. Plants take up COS from the atmosphere in a process that is analogous to the uptake of carbon dioxide (CO2). This has led scientists to use past COS concentrations as a proxy for historical changes in Gross Primary Production (GPP), the total amount of carbon captured by plants. For example, the observed decline in atmospheric COS from the Last Glacial Maximum to the early Holocene is thought to have been caused by an increase in the GPP of terrestrial plants as the planet warmed and vegetation expanded. researchgate.net
Variations in oceanic emissions of COS and its precursors, such as carbon disulfide (CS2) and dimethyl sulfide (DMS), also play a crucial role in its atmospheric budget and, by extension, in paleoclimate reconstructions. copernicus.orgcopernicus.org The significant rise in COS during the last deglaciation is believed to have been primarily driven by an increase in these oceanic sources, suggesting a link between ocean productivity and atmospheric sulfur gas emissions. copernicus.orgcopernicus.org
Furthermore, this compound is a significant source of sulfate (B86663) aerosols in the stratosphere. These aerosols can influence Earth's radiation budget by scattering incoming solar radiation, which has a cooling effect on the climate. eos.org Therefore, understanding past variations in atmospheric COS can help to constrain the natural variability of stratospheric aerosols and their impact on climate.
The study of paleoatmospheric COS also provides insights into the influence of anthropogenic activities on the atmosphere. The rise in COS concentrations since the 19th century, as revealed by firn air and ice core records, is closely linked to historical anthropogenic sulfur emissions. mit.eduresearchgate.net This highlights the long-term impact of industrialization on atmospheric composition.
Q & A
How is carbonyl sulfide synthesized in laboratory settings for experimental use?
Basic Research Focus
this compound (OCS) is typically synthesized via controlled reactions between carbon monoxide (CO) and sulfur (S) or hydrogen sulfide (H₂S) under specific catalytic or thermal conditions. A common method involves passing CO over elemental sulfur at elevated temperatures (300–400°C) in a quartz reactor, producing OCS gas . For precise stoichiometric control, researchers often use gas-phase reactions in flow systems with inert carrier gases (e.g., nitrogen) to minimize side products like CS₂ or CO₂. Safety protocols must address OCS’s flammability (explosive limits: 12–29%) and toxicity (H220, H331 hazards) .
What analytical methods are recommended for detecting this compound in environmental samples?
Basic Research Focus
Gas chromatography (GC) coupled with flame photometric detectors (FPD) or mass spectrometry (MS) is the gold standard for OCS detection. Key methodologies include:
- GC/FPD : Air samples are collected on Tenax GC tubes, cryogenically concentrated, and analyzed with a detection limit of ~20 pptv .
- GC/MS with Isotopic Labeling : Isotopomers (e.g., ¹³C-OCS) serve as internal standards, achieving detection limits as low as 4 fmol/s .
- FTIR Spectrometry : Used for flux measurements in ecosystems, linking OCS uptake to plant photosynthesis .
For oceanic studies, cryogenic sampling in stainless steel canisters ensures stability, followed by GC/MS analysis .
What role does this compound play in atmospheric and oceanic carbon cycling?
Basic Research Focus
OCS serves as a tracer for gross primary production (GPP) in terrestrial ecosystems due to its uptake by plants during photosynthesis. In oceans, OCS is produced via photochemical degradation of dissolved organic sulfur compounds and contributes to the atmospheric sulfur cycle . Its atmospheric lifetime (~2–3 years) and interactions with OH radicals make it a stable marker for validating carbon cycle models. Studies use eddy covariance systems to measure OCS fluxes alongside CO₂, resolving uncertainties in biospheric carbon exchange .
How can researchers resolve contradictions in reported atmospheric flux data of this compound?
Advanced Research Focus
Discrepancies in OCS flux data often arise from methodological differences in sampling (e.g., cryogenic vs. pump-based collection) or analytical calibration. To address this:
- Standardized Calibration : Use NIST-traceable reference gases and inter-laboratory comparisons to harmonize GC/MS and FTIR datasets .
- Model-Data Fusion : Integrate flux measurements with 3-D atmospheric transport models (e.g., STOCHEM) to identify regional biases in sources (e.g., volcanic emissions) vs. sinks (e.g., soil uptake) .
- Error Propagation Analysis : Quantify uncertainties in cryogenic storage (e.g., 9% loss after one week at -196°C) .
What methodologies are effective in studying the adsorption mechanisms of this compound on metal-organic frameworks (MOFs)?
Advanced Research Focus
Adsorption studies employ:
- Breakthrough Experiments : MOFs (e.g., UiO-66-NH₂) are packed into fixed-bed reactors, with OCS concentrations monitored via online GC to determine adsorption capacity .
- In Situ DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy) : Identifies surface interactions (e.g., S···Cu bonds in Cu-BTC MOFs) during OCS adsorption .
- DFT (Density Functional Theory) Calculations : Simulate binding energies and active sites, guiding the design of sulfur-resistant adsorbents .
How does isotopic analysis of this compound improve understanding of its biogeochemical sources and sinks?
Advanced Research Focus
Stable isotopes (δ³⁴S, δ¹³C) differentiate between anthropogenic (e.g., coal combustion) and natural sources (e.g., volcanoes, wetlands):
- Quadrupole-MS with Preconcentration : Measures δ³⁴S-OCS in air samples, resolving contributions from oceanic vs. terrestrial emissions .
- Laser Spectroscopy : Cavity ring-down spectroscopy (CRDS) quantifies ¹³C-OCS in real time, tracing plant-mediated uptake .
- Isotope Mass Balance Models : Combine isotopic signatures with flux data to partition OCS sources (e.g., biomass burning vs. industrial) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
